3-(2-{[1,4'-bipiperidine]-1'-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-{[1,4'-bipiperidine]-1'-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Research in pharmacokinetics and pharmacodynamics explores how compounds are absorbed, distributed, metabolized, and excreted in the body. Studies on compounds like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have investigated their efficacy in suppressing plasma levels of certain hormones in postmenopausal patients, showcasing the importance of understanding compound interactions within the human body for therapeutic applications (Haynes et al., 2004).
Metabolism and Excretion
Metabolic fate and excretion studies are crucial for comprehending how compounds are processed by the body. For example, research on irinotecan (7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptotheci) and its metabolites has provided valuable information on the mechanisms underlying treatment-related side effects, which can inform safer drug design and therapeutic strategies (Gupta et al., 1994).
Anticancer Research
Compounds with structural similarities to 3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]-1H-quinazoline-2,4-dione have been studied for their potential in cancer treatment. For instance, studies on various derivatives of camptothecin, such as CPT-11, have explored their effectiveness in treating different types of cancer, highlighting the potential of similar compounds in oncology research (Rowinsky et al., 1994).
Receptor Antagonist Research
Research on receptor antagonists, such as studies on SB-649868, a novel orexin 1 and 2 receptor antagonist, reveals the therapeutic potential of compounds that target specific receptors in the treatment of disorders like insomnia. These studies provide insights into receptor-ligand interactions and the therapeutic applications of receptor antagonists (Renzulli et al., 2011).
Drug Safety and Tolerability
Safety and tolerability studies are essential for any therapeutic application of chemical compounds. Research on the safety profile of combinations like piperacillin/tazobactam in clinical studies underscores the importance of assessing adverse effects and tolerability in the development of drug therapies (Kuye et al., 1993).
Properties
IUPAC Name |
3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c25-18(23-12-8-15(9-13-23)22-10-4-1-5-11-22)14-24-19(26)16-6-2-3-7-17(16)21-20(24)27/h2-3,6-7,15H,1,4-5,8-14H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKWTMNNKXHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.